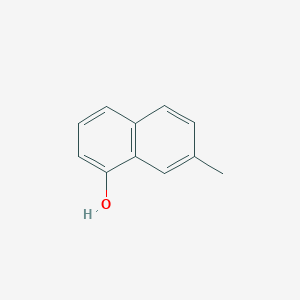
7-Heptadecanone
Descripción general
Descripción
7-Heptadecanone is a chemical compound with the formula C17H34O . It has a molecular weight of 254.4513 . The structure of this compound contains a total of 51 bonds, including 17 non-H bonds, 1 multiple bond, 14 rotatable bonds, 1 double bond, and 1 ketone (aliphatic) .
Molecular Structure Analysis
The molecular structure of this compound includes a ketone group (aliphatic) and 17 carbon atoms . The 3D structure of the molecule can be viewed using specific software .
Aplicaciones Científicas De Investigación
Structural Characterization in Chemical Compounds
7-Heptadecanone's structural characteristics are significant in chemical studies. For instance, 7-azabicyclo[2.2.1]heptane, a related compound, is crucial in the structural characterization of various chemical compounds (Britvin & Rumyantsev, 2017).
Role in Pheromone Production
It plays a role in the production of pheromones, as demonstrated by research on methyl-branched heptadecanol in the lichen moth, indicating its significance in biological and ecological studies (Yamakawa, Kiyota, Taguri, & Ando, 2011).
Catalytic Processes and Chemical Transformations
This compound is involved in various catalytic processes. Studies have focused on the transformations of alkyl esters of heptanoic acid, highlighting its role in industrial and chemical engineering applications (Gliński, Szymański, & Łomot, 2005).
Hydroisomerization Studies
Research on the hydroisomerization of n-heptane to understand the influence of porosity and acidity on selectivities points towards its applications in refining and petrochemical processes (Patrigeon, Benazzi, Travers, & Bernhard, 2001).
Biofuel Production from Microalgae
A study on microalgae synthesizing hydrocarbons from fatty acids, involving the light-dependent transformation of cis-vaccenic acid into 7-heptadecene, has implications for renewable energy and biofuel production (Sorigué et al., 2016).
Novel Chemical Synthesis
This compound is significant in the synthesis of novel chemical compounds, as shown in the study of 7-substituted 2-azabicyclo[2.2.1]heptanes for creating epibatidine analogues (Malpass & White, 2004).
Combustion and Fuel Research
It plays a role in understanding the combustion process of hydrocarbons, as evidenced by the study of low-temperature oxidation of heptyl radicals and O2 (Duan et al., 2020).
Biochemical Production
The compound is important in biochemical research, such as high-rate heptanoate production from propionate and ethanol, offering insights into biochemical building blocks and their applications (Grootscholten, Steinbusch, Hamelers, & Buisman, 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound, also known as heptadecan-7-one, is a long-chain ketone
Biochemical Pathways
In vitro studies involving gastric cancer cells have shown altered metabolism, with an increased production of methyl ketones containing an odd number of carbons . .
Result of Action
Some studies suggest that it may influence the metabolism of certain cancer cell lines
Análisis Bioquímico
Biochemical Properties
7-Heptadecanone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with various enzymes, including alcohol dehydrogenases and oxidoreductases, which facilitate its conversion into other metabolites. These interactions are crucial for the compound’s metabolic processes and its role in cellular functions .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression profiles. Additionally, this compound impacts cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. These interactions can lead to changes in gene expression and alterations in cellular functions. The compound’s ability to bind to specific enzymes and proteins is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation over time, leading to changes in its biochemical properties and its impact on cells. Long-term exposure to the compound can result in alterations in cellular functions and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular functions and metabolic processes changes significantly at certain dosage levels. High doses of this compound can result in toxicity and adverse effects on animal health .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to lipid metabolism. It interacts with enzymes such as alcohol dehydrogenases and oxidoreductases, which facilitate its conversion into other metabolites. These interactions are crucial for the compound’s role in metabolic processes and its impact on cellular functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments. Its localization and accumulation within cells are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. The compound may be directed to certain organelles or cellular compartments through targeting signals or post-translational modifications. Its subcellular localization is an important factor in determining its biochemical properties and its impact on cellular functions .
Propiedades
IUPAC Name |
heptadecan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O/c1-3-5-7-9-10-11-12-14-16-17(18)15-13-8-6-4-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRKSAMCQGIGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303480 | |
| Record name | 7-Heptadecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6064-42-2 | |
| Record name | 7-Heptadecanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Heptadecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


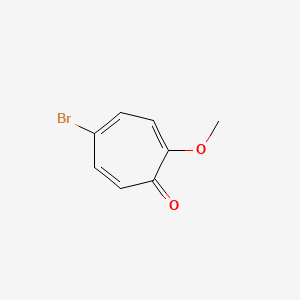


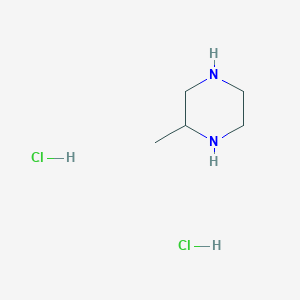

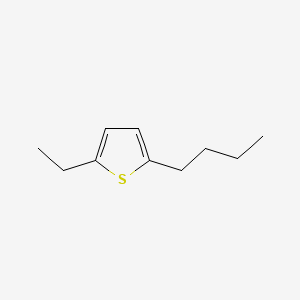

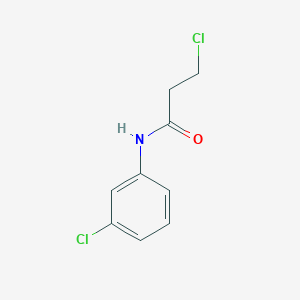

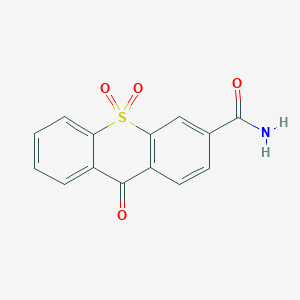
![[3,5-Dibenzoyloxy-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl benzoate](/img/structure/B1594476.png)

